Cyclopentylacetylene Cyclopentylacetylene
Brand Name: Vulcanchem
CAS No.: 54140-30-6
VCID: VC13322228
InChI: InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2
SMILES: C#CC1CCCC1
Molecular Formula: C7H10
Molecular Weight: 94.15 g/mol

Cyclopentylacetylene

CAS No.: 54140-30-6

Cat. No.: VC13322228

Molecular Formula: C7H10

Molecular Weight: 94.15 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentylacetylene - 54140-30-6

Specification

CAS No. 54140-30-6
Molecular Formula C7H10
Molecular Weight 94.15 g/mol
IUPAC Name ethynylcyclopentane
Standard InChI InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2
Standard InChI Key TXVJSWLZYQMWPC-UHFFFAOYSA-N
SMILES C#CC1CCCC1
Canonical SMILES C#CC1CCCC1

Introduction

Molecular Structure and Characterization

Atomic Composition and Bonding

Cyclopentylacetylene comprises 17 atoms: 10 hydrogen and 7 carbon atoms. The molecule features a five-membered cyclopentane ring connected to a terminal acetylene group (-C≡CH). This configuration introduces significant strain due to the sp-hybridized carbon in the acetylene moiety and the puckered geometry of the cyclopentane ring . The 2D skeletal structure (Figure 1) highlights the triple bond between C1 and C2, while the cyclopentane ring adopts an envelope conformation to minimize steric strain .

Table 1: Molecular Descriptors of Cyclopentylacetylene

PropertyValue
Molecular FormulaC₇H₁₀
Molecular Weight94.1543 g/mol
SMILESC#CC1CCCC1
InChIInChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2
InChIKeyTXVJSWLZYQMWPC-UHFFFAOYSA-N
Total Bonds17 (7 non-hydrogen)
Triple Bonds1

The triple bond confers electrophilic character to the molecule, enabling participation in click chemistry and cycloaddition reactions .

Physicochemical Properties

Thermal and Optical Characteristics

Cyclopentylacetylene exhibits a narrow boiling range of 107–109°C, consistent with its low molecular weight and nonpolar structure. Its refractive index (1.432) suggests moderate polarizability, while the flash point of 1°C underscores its high flammability . The compound’s density (0.812 g/cm³) aligns with typical liquid hydrocarbons, though the acetylene group slightly elevates its polarity compared to unsubstituted cyclopentane derivatives .

Table 2: Physical Properties of Cyclopentylacetylene

PropertyValue
Density (20°C)0.812 g/cm³
Boiling Point107–109°C
Flash Point1°C (34°F)
Refractive Index1.432

Solubility and Stability

The compound is sparingly soluble in water due to its hydrophobic cyclopentane ring but miscible with organic solvents like dichloromethane and tetrahydrofuran. It remains stable under inert atmospheres but degrades upon prolonged exposure to oxygen or strong oxidizers, forming cyclopentyl ketones or carboxylic acids .

Reactivity and Functional Behavior

Electrophilic Reactivity

The terminal acetylene group serves as a reactive handle for synthetic modifications. It undergoes:

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) yields cyclopentane, though over-reduction risks are minimal due to steric hindrance from the cyclopentane ring .

  • Oxidation: Exposure to KMnO₄ or CrO₃ generates cyclopentylcarboxylic acid, a reaction leveraged in prodrug synthesis .

  • Nucleophilic Additions: Grignard reagents attack the sp-hybridized carbon, forming substituted cyclopentylalkynes .

Thermal Decomposition

At temperatures exceeding 300°C, Cyclopentylacetylene undergoes retro-Diels-Alder reactions, producing cyclopentadiene and acetylene gas. This pathway is critical in polymer degradation studies .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

Cyclopentylacetylene’s role as a building block in drug synthesis is well-documented. It facilitates the construction of:

  • Bioactive Alkaloids: The acetylene group participates in Sonogashira couplings to install aryl moieties in antitumor agents .

  • Polymer Precursors: Copolymerization with ethylene yields materials with enhanced thermal stability for medical devices .

Table 3: Key Applications of Cyclopentylacetylene

SectorUse Case
PharmaceuticalsIntermediate for kinase inhibitors
Materials ScienceMonomer for conductive polymers
AgrochemicalsSynthon for herbicide development
HazardPrecautionary Measure
FireUse CO₂ or dry chemical extinguishers
Skin ContactWash with soap; seek medical attention if irritated
StorageKeep in a cool, ventilated area away from oxidizers

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